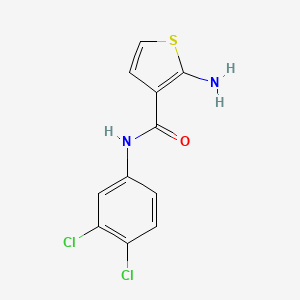![molecular formula C27H23N3O B6119926 2-benzyl-3-(1-naphthyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B6119926.png)
2-benzyl-3-(1-naphthyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzyl-3-(1-naphthyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one is a heterocyclic compound with potential therapeutic applications. It belongs to the class of pyrazoloquinazolines and has been studied extensively for its biochemical and physiological effects.
作用機序
The exact mechanism of action of 2-benzyl-3-(1-naphthyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one is not fully understood. However, it has been proposed that it exerts its therapeutic effects by targeting specific signaling pathways involved in cell proliferation, apoptosis, and immune response. It has been shown to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell survival and proliferation. It also activates the caspase cascade, leading to apoptosis in cancer cells. Additionally, it has been shown to modulate the activity of immune cells such as T cells and macrophages.
Biochemical and physiological effects:
2-benzyl-3-(1-naphthyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate the immune response. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases. In addition, it has been shown to have anti-inflammatory effects and reduce oxidative stress.
実験室実験の利点と制限
One of the advantages of 2-benzyl-3-(1-naphthyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one is its potential therapeutic applications in various fields. It has been shown to have anticancer, neuroprotective, and immunomodulatory effects, which make it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential.
将来の方向性
There are several future directions for the research on 2-benzyl-3-(1-naphthyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one. One direction is to further investigate its mechanism of action and identify specific signaling pathways that it targets. This can help optimize its therapeutic potential and identify potential drug targets. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, which can help determine its efficacy and safety in animal models. Additionally, further research can be done to optimize its solubility and bioavailability, which can improve its potential for clinical use. Finally, more research can be done to investigate its potential applications in other fields such as cardiovascular disease and metabolic disorders.
合成法
The synthesis of 2-benzyl-3-(1-naphthyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one involves the reaction of 2-aminobenzylamine and 1-naphthylisocyanate in the presence of a solvent such as ethanol or acetonitrile. The reaction is carried out under reflux conditions and the product is obtained after purification by recrystallization. The yield of the product is typically around 50-60%.
科学的研究の応用
2-benzyl-3-(1-naphthyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one has been studied for its potential therapeutic applications in various fields such as oncology, neurology, and immunology. It has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. In neurology, it has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, it has been investigated for its immunomodulatory effects.
特性
IUPAC Name |
2-benzyl-3-naphthalen-1-yl-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O/c31-27-22-14-6-7-16-23(22)28-26-25(21-15-8-12-19-11-4-5-13-20(19)21)24(29-30(26)27)17-18-9-2-1-3-10-18/h1-5,8-13,15,29H,6-7,14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOXNOJIARDXSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C(=N2)C(=C(N3)CC4=CC=CC=C4)C5=CC=CC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-3-(1-naphthyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-oxo-2-pyridin-2-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]benzonitrile](/img/structure/B6119845.png)
![N-[1-(3-isoxazolyl)ethyl]-5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-methyl-3-isoxazolecarboxamide](/img/structure/B6119863.png)
![7-isopropyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6119870.png)
![4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6119874.png)

![2-[4-[2-(allyloxy)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6119900.png)
![5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6119905.png)
![3-(4-methoxyphenyl)-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6119911.png)
![3-({[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B6119924.png)
![2-methyl-7-{[4-(1H-tetrazol-1-yl)phenoxy]acetyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6119927.png)

![5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6119940.png)
![(3S*)-4-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,3-dimethyl-2-piperazinone](/img/structure/B6119944.png)
![ethyl 4-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B6119946.png)